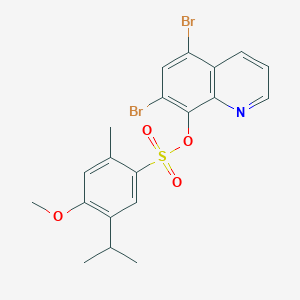
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with bromine atoms and a sulfonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then brominated at the 5 and 7 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonate ester group can be introduced through a sulfonation reaction followed by esterification with 4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under strong oxidizing conditions.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5,7-Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with various functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and sulfonate ester group can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dichloroquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate
- 5,7-Diiodoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate
Uniqueness
5,7-Dibromoquinolin-8-yl 4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonate is unique due to the presence of bromine atoms, which can influence its reactivity and interactions compared to its chloro or iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound particularly useful in various applications.
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2NO4S/c1-11(2)14-9-18(12(3)8-17(14)26-4)28(24,25)27-20-16(22)10-15(21)13-6-5-7-23-19(13)20/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYRMRAWVLZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














